Ethyl 2,5-difluoro-4-nitrobenzoate
Overview
Description
Ethyl 2,5-difluoro-4-nitrobenzoate is a chemical compound with the molecular formula C9H7F2NO4 . It is used in various chemical reactions and has a molecular weight of 231.15 g/mol .
Molecular Structure Analysis
The molecular structure of Ethyl 2,5-difluoro-4-nitrobenzoate is represented by the formula C9H7F2NO4 . This indicates that the compound contains nine carbon atoms, seven hydrogen atoms, two fluorine atoms, one nitrogen atom, and four oxygen atoms.Scientific Research Applications
Determination of Sulfhydryl Groups
A study by Ellman (1959) developed a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials. This discovery has applications in biochemistry, particularly in understanding protein structures and functions (Ellman, 1959).
Voltammetric Studies
Carbajo et al. (2000) conducted a detailed cyclic voltammetric study on ethyl-m-nitrobenzoate, a nitroaromatic compound similar to Ethyl 2,5-difluoro-4-nitrobenzoate. This research is significant in electrochemistry for understanding the chemical reactions of nitro radical anions in mixed media (Carbajo et al., 2000).
Hydrolysis Rates and Interactions
Iskander, Tewfik, and Wasif (1966) investigated the influence of the nitro-group on the rates of alkaline hydrolysis of ethyl nitrobenzoates. Their work provided insights into steric and mesomeric interactions, crucial for understanding chemical reactivity and synthesis (Iskander et al., 1966).
Catalytic Esterification Studies
Hong-ze (2013) explored the esterification of 4-Nitrobenzoic acid to form ethyl 4-nitrobenzoate using an acidic ionic liquid as a catalyst. This study is relevant in the field of organic synthesis and catalysis (Liang Hong-ze, 2013).
Optical Applications in Photonic Devices
Nair et al. (2022) investigated the third-order nonlinear optical properties of ethyl 2-((2E)-2-(4-chlorobenzylidene)hydrazino)-5-nitrobenzoate, highlighting its potential in photonic applications (Nair et al., 2022).
Mild and Selective Cleavage Studies
Gómez-Vidal, Forrester, and Silverman (2001) reported a methodology for the mild and selective cleavage of p-nitrobenzoic esters, important in the field of organic synthesis (Gómez-Vidal et al., 2001).
Crystal Structure Analysis
Yeong et al. (2018) synthesized ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and analyzed its crystal structure, contributing to our understanding of molecular interactions and crystallography (Yeong et al., 2018).
Safety And Hazards
properties
IUPAC Name |
ethyl 2,5-difluoro-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-7(11)8(12(14)15)4-6(5)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVLJZWOBHTSHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673271 | |
Record name | Ethyl 2,5-difluoro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,5-difluoro-4-nitrobenzoate | |
CAS RN |
1214367-00-6 | |
Record name | Ethyl 2,5-difluoro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80673271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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